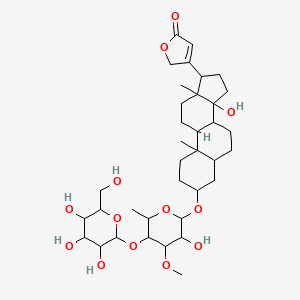

17alpha-Thevebioside

描述

17alpha-Thevebioside is a naturally occurring compound isolated from the seeds of Thevetia peruviana, an ornamental shrub belonging to the Apocynaceae family . This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology.

作用机制

Target of Action

17alpha-Thevebioside, a compound isolated from air-dried leaves of Cerbera manghas and C. odollam , has been found to target Steroid Receptor Coactivator-3 (SRC-3) in non-small cell lung cancer (NSCLC) cells . SRC-3 is a coactivator that plays a crucial role in cellular processes such as proliferation and differentiation .

Mode of Action

The compound promotes ubiquitin-mediated degradation of SRC-3 . Ubiquitin is a small protein that tags other proteins for degradation. When this compound interacts with SRC-3, it triggers the attachment of ubiquitin to SRC-3, marking it for destruction by the cell’s proteasome system . This leads to a significant down-regulation of SRC-3 .

Biochemical Pathways

The degradation of SRC-3 subsequently inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) - Phosphoinositide 3-Kinase (PI3K) - Protein Kinase B (AKT) signaling pathway . This pathway is involved in regulating cell survival and growth. By inhibiting this pathway, this compound promotes apoptosis, or programmed cell death, in NSCLC cells .

Pharmacokinetics

These include absorption, distribution, metabolism, and excretion (ADME) properties that impact the bioavailability of the compound . The compound’s physical properties, such as being a powder , may influence its absorption and distribution in the body

Result of Action

The result of this compound’s action is the inhibition of tumor growth in NSCLC. By promoting the degradation of SRC-3 and inhibiting the IGF-1R-PI3K-AKT signaling pathway, the compound induces apoptosis in NSCLC cells . This leads to a reduction in cell proliferation and tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C, protected from air and light . These conditions may help maintain the stability and efficacy of the compound. Additionally, the compound’s action may be influenced by the specific cellular environment in which it is active, including the presence of other molecules and the state of the targeted cells .

生化分析

Biochemical Properties

17alpha-Thevebioside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as SRC-3, leading to its ubiquitin-proteasome-mediated degradation . This interaction subsequently inhibits the AKT signaling pathway, promoting apoptosis in non-small cell lung cancer cells . Additionally, this compound interacts with various biomolecules, influencing their activity and stability.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it induces apoptosis by down-regulating SRC-3 and inhibiting the AKT signaling pathway . This compound also affects cellular metabolism and gene expression, leading to changes in cell function and viability. The impact of this compound on cell signaling pathways highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. Specifically, this compound binds to SRC-3, promoting its ubiquitination and subsequent degradation via the proteasome pathway . This degradation inhibits the AKT signaling pathway, resulting in increased apoptosis in cancer cells. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution is limited, with a recommended storage duration of one month at -20°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to vital organs such as the liver, kidney, and heart . At higher doses, this compound may exhibit toxic effects, necessitating careful dosage optimization in preclinical and clinical studies.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 17alpha-Thevebioside typically involves the extraction from plant materials. The common method includes soaking or extracting the plant material in a suitable solvent, followed by distillation, concentration, and purification to obtain this compound with high purity .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of advanced extraction techniques to ensure high yield and purity. Thevetia peruviana seeds are processed using solvents, and the extract is then purified through various chromatographic techniques .

化学反应分析

Types of Reactions: 17alpha-Thevebioside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various reagents can be used depending on the specific substitution reaction, including halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学研究应用

Chemistry: It serves as a model compound for studying glycoside reactions and mechanisms.

Biology: Research has shown its role in inducing apoptosis in non-small cell lung cancer cells by inhibiting the IGF-1R-PI3K-AKT signaling pathway

Medicine: Its anti-tumor properties make it a promising candidate for cancer therapy, particularly in traditional Chinese medicine

Industry: The compound’s unique properties are being explored for potential use in pharmaceuticals and other industrial applications.

相似化合物的比较

- Neritaloside

- Odoroside H

- Digoxin

Comparison: While all these compounds share similar glycoside structures and exhibit anti-tumor properties, 17alpha-Thevebioside is unique in its specific mechanism of action involving SRC-3 degradation . This distinct pathway highlights its potential as a targeted therapeutic agent.

属性

IUPAC Name |

3-[14-hydroxy-3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCSKUSUYQVKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

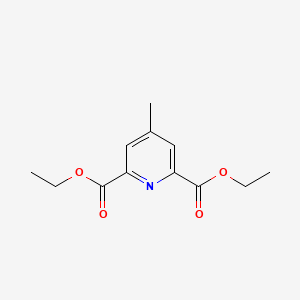

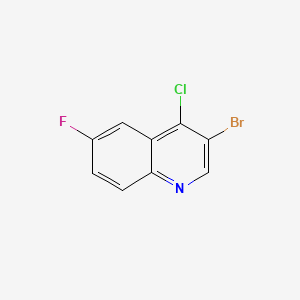

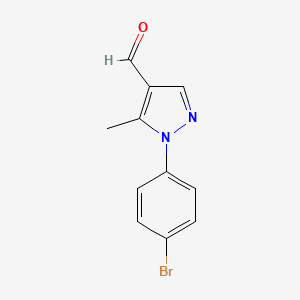

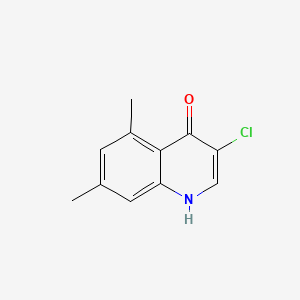

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)

![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)

![6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B598336.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)

![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon](/img/structure/B598342.png)